1-(Cyclopropylmethyl)piperazine
Overview
Description
1-(Cyclopropylmethyl)piperazine is an organic compound with the chemical formula C10H18N2. It appears as a white crystalline solid and is stable at room temperature. This compound is soluble in water and various organic solvents such as ethanol and ether. It is primarily used in the medical field as a regulator of neurotransmitters, aiding in the treatment of anxiety, depression, and other mental health conditions .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)piperazine typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually conducted under the protection of an inert gas like nitrogen and at a suitable temperature. The product is then crystallized, purified, and dried to obtain pure this compound .
Industrial production methods may involve more complex procedures, such as the use of N-Boc-piperazine and triethylamine or pyridine in an inert solvent, followed by the addition of cyclopropane carbonyl chloride. The reaction mixture is then processed through various steps including extraction, concentration, and purification to yield the desired compound .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the cyclopropylmethyl group or the piperazine ring is substituted with other functional groups.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .
Scientific Research Applications
1-(Cyclopropylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: Due to its regulatory effect on neurotransmitters, it is often used in studies related to neurochemical transmission and the pathogenesis of nervous system-related diseases.
Medicine: It is utilized in the development of treatments for mental health conditions such as anxiety and depression.
Industry: The compound is employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as a regulator of neurotransmitters, affecting the chemical transmission within the nervous system. This regulation helps in alleviating symptoms of anxiety and depression by modulating the activity of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine can be compared with other piperazine derivatives, such as:
Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.
N-Methylpiperazine: Another derivative used in various chemical syntheses and pharmaceutical applications.
N-Ethylpiperazine: Similar in structure but with different pharmacological properties and applications.
The uniqueness of this compound lies in its specific regulatory effects on neurotransmitters, making it particularly valuable in the treatment of mental health conditions .
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359487 | |
Record name | 1-(Cyclopropylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-25-5 | |
Record name | 1-(Cyclopropylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Cyclopropylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.